2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
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Overview
Description
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique phthalazinone scaffold, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone core. This intermediate is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the reaction with N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It has potential as a biochemical probe to study various biological processes.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to disease .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: This compound shares a similar phthalazinone scaffold and is used as an intermediate in the synthesis of other biologically active molecules.
2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another compound with a similar structure, used in various chemical syntheses.
Uniqueness
What sets 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide apart is its unique combination of functional groups, which confer specific biological activities and potential therapeutic benefits. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C24H28N4O2/c1-2-27-14-8-11-19(27)16-25-23(29)15-22-20-12-6-7-13-21(20)24(30)28(26-22)17-18-9-4-3-5-10-18/h3-7,9-10,12-13,19H,2,8,11,14-17H2,1H3,(H,25,29) |
InChI Key |
APPIQNWCIKBERB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CC2=NN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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